molecular formula C12H14N2O4 B5553690 ethyl 4-(3-furyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

ethyl 4-(3-furyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No. B5553690
M. Wt: 250.25 g/mol
InChI Key: KKTDAYOTVMBJGR-UHFFFAOYSA-N
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Description

Ethyl 4-(3-furyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a pyrimidine derivative that has been synthesized and studied for various properties and activities. This compound is part of a broader category of compounds known for their diverse chemical and biological properties.

Synthesis Analysis

The synthesis of this compound and related derivatives generally involves a cyclocondensation reaction. For example, a related pyrimidine derivative was synthesized using the Biginelli three-component cyclocondensation reaction in the presence of a catalyst like SiCl4, yielding good results (Mohan et al., 2014). Other studies have used similar methods for the synthesis of related compounds, emphasizing the versatility and efficiency of this approach.

Molecular Structure Analysis

The molecular structure of this compound and its analogs has been elucidated using various spectroscopic techniques. For instance, the crystal structure of a related compound was determined by single-crystal X-ray diffraction, revealing detailed molecular geometry and intermolecular interactions (Hu Yang, 2009).

Chemical Reactions and Properties

Ethyl 4-(3-furyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate undergoes various chemical reactions, exhibiting properties characteristic of pyrimidine derivatives. For example, similar compounds have shown reactivity in [3 + 2] dipolar cycloaddition reactions, as well as interactions with other chemical entities, highlighting their reactive nature (Iuhas et al., 2001).

Physical Properties Analysis

The physical properties of these compounds, including their crystal structure and conformation, have been extensively studied. X-ray diffraction has been a key tool in determining these properties, providing insights into the structural aspects that influence their physical behavior (Kurbanova et al., 2009).

Chemical Properties Analysis

The chemical properties of Ethyl 4-(3-furyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, such as its reactivity and interaction with other chemical species, are a significant area of research. Studies have explored its various chemical behaviors and potential as a compound in different applications. For example, related compounds have been analyzed for their potential in antioxidant activities and interactions with other molecules (Gajjala et al., 2022).

Scientific Research Applications

Synthesis and Characterization

Ethyl 4-(3-furyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate and its derivatives play a significant role in the advancement of chemical sciences through the development of novel synthetic methods and the exploration of unique chemical properties. For instance, the ionic liquid-mediated synthesis of chromone-pyrimidine coupled derivatives, including those of ethyl 4-(3-furyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, showcases an efficient, eco-friendly, and reusable catalysis process. This method provides excellent yields, short reaction times, and mild conditions, highlighting the compound's versatility in organic synthesis (Nikalje et al., 2017).

Biological Activities and Applications

The biological activities associated with ethyl 4-(3-furyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate derivatives are of considerable interest in medicinal chemistry. These compounds have been explored for their potential as antimicrobial agents, with specific derivatives demonstrating significant in vitro antifungal and antibacterial activities. The exploration of their mode of action through enzyme assay studies and molecular docking studies provides insights into their therapeutic potential. Moreover, the evaluation of ADMET parameters indicates good oral drug-like properties, suggesting these derivatives as promising candidates for drug development (Tiwari et al., 2018).

Antioxidant and Radioprotective Activities

Derivatives of ethyl 4-(3-furyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate have been evaluated for their antioxidant and radioprotective activities. These studies, utilizing in vitro and in vivo models, demonstrate the compound's efficacy in reducing oxidative stress, suggesting its potential in mitigating radiation-induced damage (Mohan et al., 2014).

Mechanism of Action

The mechanism of action would depend on the application of this compound. For instance, if it’s used as a drug, the mechanism of action would refer to how the compound interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to ensure safety .

properties

IUPAC Name

ethyl 4-(furan-3-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c1-3-18-11(15)9-7(2)13-12(16)14-10(9)8-4-5-17-6-8/h4-6,10H,3H2,1-2H3,(H2,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTDAYOTVMBJGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=COC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Pyrimidinecarboxylicacid,4-(3-furanyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-,ethylester(9CI)

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